1-Dodecyl-3-phenyl-2-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-dodecyl-3-phenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2S/c1-2-3-4-5-6-7-8-9-10-14-17-20-19(22)21-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3,(H2,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXVTHRQMWWTIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=S)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374460 |

Source

|

| Record name | 1-Dodecyl-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63980-78-9 |

Source

|

| Record name | 1-Dodecyl-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-DODECYL-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Dodecyl-3-phenyl-2-thiourea

This guide provides a comprehensive technical overview of 1-Dodecyl-3-phenyl-2-thiourea, a disubstituted thiourea derivative. Characterized by a long-chain aliphatic dodecyl group and an aromatic phenyl group attached to a central thiourea core, this molecule serves as a significant model compound in medicinal chemistry and material science. Its structural features—a lipophilic alkyl chain, a rigid aromatic ring, and a hydrogen-bonding capable thiourea moiety—confer distinct physicochemical properties and a broad potential for biological activity. This document delves into its synthesis, structural elucidation, physical properties, and the scientific rationale behind its potential applications, intended for researchers and professionals in drug development and chemical synthesis.

Synthesis and Mechanistic Pathway

The synthesis of this compound is most effectively achieved through the nucleophilic addition of a primary amine to an isothiocyanate. This reaction is a cornerstone of thiourea synthesis due to its high efficiency, mild reaction conditions, and high atom economy.

Underlying Mechanism

The reaction proceeds via the attack of the lone pair of electrons on the nitrogen atom of dodecylamine (a potent nucleophile) onto the electrophilic carbon atom of the phenyl isothiocyanate's N=C=S group.[1] The isothiocyanate carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The reaction is typically irreversible and proceeds rapidly at room temperature, often leading to near-quantitative yields of the desired thiourea product.[2] The choice of a non-polar solvent like toluene facilitates the reaction by ensuring the miscibility of the reactants while not interfering with the nucleophilic addition.[2]

Experimental Protocol: Synthesis of this compound[2]

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

Dodecylamine (C₁₂H₂₇N)

-

Phenyl isothiocyanate (C₇H₅NS)

-

Toluene, anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve dodecylamine (e.g., 62.4 mmol) in 20 mL of anhydrous toluene.

-

To this stirring solution, add phenyl isothiocyanate (e.g., 62.4 mmol, 1.0 equivalent) dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the product, this compound, often crystallizes directly from the reaction mixture.[2]

-

The resulting white crystalline solid can be collected by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent (e.g., hexane) to remove any residual starting materials.

-

Dry the product under vacuum to yield the final compound. A typical yield for this reaction is approximately 98%.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

The combination of the long, flexible dodecyl chain and the rigid phenyl group results in a molecule with well-defined physical properties. These characteristics are crucial for its handling, formulation, and interaction with biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₃₂N₂S | [2][3][4][5] |

| Molecular Weight | 320.54 g/mol | [4][5] |

| CAS Number | 63980-78-9 | [3][4][6][7] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 68-71 °C | [7] |

| Boiling Point | 419.9 °C at 760 mmHg | [7] |

| Density | 0.999 g/cm³ | [7] |

| Solubility | Soluble in organic solvents | [2] |

| IUPAC Name | 1-dodecyl-3-phenylthiourea | [3] |

Structural Elucidation and Spectroscopic Analysis

Confirmation of the chemical structure of this compound following synthesis is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous evidence of its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments. Aromatic protons from the phenyl group would appear in the downfield region (~7.0-7.5 ppm). The aliphatic protons of the dodecyl chain would produce a series of signals in the upfield region (~0.8-3.5 ppm), with the methylene group adjacent to the nitrogen (N-CH₂) being the most downfield of the aliphatic signals. The two N-H protons of the thiourea group would appear as broad singlets, with their chemical shift being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would provide complementary information. The most downfield signal would correspond to the thiocarbonyl carbon (C=S). Aromatic carbons would resonate in the ~120-140 ppm range, while the numerous aliphatic carbons of the dodecyl chain would appear in the upfield region (~14-45 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups. The spectrum of this compound would be characterized by:

-

N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H bonds of the thiourea moiety.

-

C-H Stretching: Sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the dodecyl chain and peaks just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=S Stretching: A characteristic band for the thiocarbonyl group, typically found in the 1000-1200 cm⁻¹ region, although its position can be variable.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ corresponding to a mass-to-charge ratio that matches the calculated exact mass of C₁₉H₃₃N₂S⁺, confirming the molecular formula.[3]

Caption: Standard workflow for the structural validation of the synthesized compound.

Biological Context and Potential Applications

While specific biological activity data for this compound is limited in publicly available literature, the broader class of thiourea derivatives is well-documented for a wide spectrum of biological activities.[8][9] These activities often stem from the ability of the thiourea moiety to form strong hydrogen bonds and coordinate with metal ions in enzyme active sites.

-

Anticancer Activity: Many thiourea derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[8] The mechanism can involve the inhibition of key enzymes or disruption of cellular signaling pathways.

-

Antimicrobial and Antifungal Activity: The thiourea scaffold is present in numerous compounds with potent antibacterial and antifungal properties.[9][10] Copper complexes of substituted phenylthioureas, for instance, have shown high activity against methicillin-resistant Staphylococci by inhibiting DNA gyrase and topoisomerase IV.[11]

-

Enzyme Inhibition: The structural features of this compound—a lipophilic tail for membrane anchoring and a polar head for target interaction—make it a candidate for enzyme inhibition studies.

The presence of the long dodecyl chain would significantly increase the molecule's lipophilicity, potentially enhancing its ability to cross cell membranes and interact with hydrophobic pockets in biological targets.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a chemically significant molecule that is straightforward to synthesize in high yield. Its structure can be unambiguously confirmed through standard spectroscopic methods. The well-defined physicochemical properties, conferred by its amphiphilic nature, make it an interesting compound for further investigation. While its specific biological profile remains to be fully elucidated, its structural relationship to a broad class of biologically active thioureas suggests a strong potential for applications in medicinal chemistry and drug discovery research.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

-

Reddit. (2022). How anyone have experience with reacting amines with phenyl isothiocyanate?. r/OrganicChemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C19H32N2S). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenyl isothiocyanate. Retrieved from [Link]

-

MDPI. (2023). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link]

-

MDPI. (2017). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Impact of Phenyl Isothiocyanate in Chemical Synthesis. Retrieved from [Link]

-

Bentham Science. (n.d.). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Retrieved from [Link]

-

Regentbio. (n.d.). This compound CAS NO.63980-78-9. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Retrieved from [Link]

-

YouTube. (2021). PHENYLTHIOUREA SYNTHESIS.#ncchem. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound (EVT-377197) | 63980-78-9 [evitachem.com]

- 3. This compound | C19H32N2S | CID 2758732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 63980-78-9 [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. mdpi.com [mdpi.com]

1-Dodecyl-3-phenyl-2-thiourea synthesis protocol

An In-depth Technical Guide to the Synthesis of 1-Dodecyl-3-phenyl-2-thiourea

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a disubstituted thiourea derivative. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the procedural choices. The synthesis is achieved through the nucleophilic addition of dodecylamine to phenyl isothiocyanate, a robust and high-yielding method. This guide covers the reaction mechanism, a detailed step-by-step experimental protocol, methods for product characterization and validation, and critical safety considerations. All procedures are supported by authoritative references to ensure scientific integrity and reproducibility for researchers, chemists, and professionals in drug development.

Introduction to N,N'-Disubstituted Thioureas

Thiourea derivatives are a versatile class of organic compounds characterized by the SC(NR₂)₂ functional group. They serve as critical intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds.[1][2] The presence of both sulfur and nitrogen atoms imparts unique chemical properties, enabling them to act as ligands for metal ions, participate in hydrogen bonding, and exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[3][4]

This compound (C₁₉H₃₂N₂S) incorporates a long aliphatic dodecyl chain and an aromatic phenyl group.[5] This amphiphilic character makes it an interesting molecule for applications in materials science, coordination chemistry, and as a potential biological agent where lipophilicity is a key factor. The synthesis protocol detailed herein is designed to be straightforward, scalable, and reliable, utilizing common laboratory reagents and techniques.

Core Principles: The Reaction Mechanism

The synthesis of this compound is fundamentally a nucleophilic addition reaction. The most common and efficient method involves the reaction of an amine with an isothiocyanate.[6]

The Mechanism:

-

Nucleophilic Attack: The nitrogen atom of the primary amine (dodecylamine) possesses a lone pair of electrons, making it a potent nucleophile. It attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in phenyl isothiocyanate.

-

Intermediate Formation: This attack forms a transient zwitterionic intermediate.

-

Proton Transfer: A rapid intramolecular proton transfer from the amine nitrogen to the isothiocyanate nitrogen occurs, neutralizing the charges and forming the stable thiourea product.

This reaction is typically fast and exothermic, often proceeding to completion at room temperature without the need for a catalyst.[7] The choice of solvent is primarily to facilitate mixing and control the reaction temperature.

Materials and Instrumentation

Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Supplier Example |

| Phenyl Isothiocyanate | C₇H₅NS | 135.19 | 10.0 | 1.0 | Sigma-Aldrich |

| Dodecylamine | C₁₂H₂₇N | 185.35 | 10.0 | 1.0 | Alfa Aesar |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | Fisher Scientific |

| Ethanol (95%) | C₂H₅OH | 46.07 | - | - | VWR |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | Merck |

Instrumentation

-

Magnetic stirrer with stir bar

-

Round-bottom flasks (50 mL and 100 mL)

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

FT-IR Spectrometer

-

¹H NMR Spectrometer

Experimental Synthesis Protocol

The following workflow provides a visual overview of the synthesis process from start to finish.

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenyl isothiocyanate (1.35 g, 10.0 mmol) in 20 mL of dichloromethane (DCM). In a separate flask, dissolve dodecylamine (1.85 g, 10.0 mmol) in 15 mL of DCM.

-

Causality Note: Using a stoichiometric 1:1 ratio is crucial as any excess starting material will complicate the purification process. DCM is an excellent solvent choice as it is relatively inert and effectively dissolves both the nonpolar dodecyl chain and the aromatic phenyl group.

-

-

Amine Addition: Slowly add the dodecylamine solution to the stirred phenyl isothiocyanate solution at room temperature over a period of 15-20 minutes.

-

Causality Note: The addition should be dropwise to control the exothermic nature of the reaction. A rapid addition could cause excessive heating, potentially leading to side reactions or boiling of the solvent.

-

-

Reaction: Stir the resulting mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: After the reaction is complete, remove the solvent (DCM) using a rotary evaporator. This will typically yield a white or off-white solid crude product.[8]

-

Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot 95% ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Causality Note: Recrystallization is an effective purification technique for this compound. The thiourea product is significantly less soluble in cold ethanol than the unreacted starting materials or any minor byproducts, allowing for its selective crystallization.

-

-

Final Product Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities. Dry the product under vacuum to obtain pure this compound.

Characterization and Validation

To confirm the identity and purity of the synthesized compound, the following analytical techniques are essential.

-

Melting Point: The purified product should exhibit a sharp melting point. The reported melting point for this compound is in the range of 68-71°C.[9] A broad melting range would indicate the presence of impurities.

-

FT-IR Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect to see characteristic peaks at:

-

~3200-3400 cm⁻¹ (N-H stretching)

-

~2920 and ~2850 cm⁻¹ (aliphatic C-H stretching from the dodecyl chain)

-

~1500-1600 cm⁻¹ (aromatic C=C stretching)

-

~1350 cm⁻¹ (C=S stretching, thiocarbonyl group)[8]

-

-

¹H NMR Spectroscopy: Proton NMR confirms the structure by showing signals corresponding to all unique protons in the molecule. Expected signals include:

-

A triplet around 0.8-0.9 ppm (terminal -CH₃ of the dodecyl chain)

-

A broad multiplet around 1.2-1.6 ppm (internal -CH₂- groups of the dodecyl chain)

-

Signals for the -CH₂- group adjacent to the nitrogen

-

Aromatic protons from the phenyl group in the 7.0-7.5 ppm region

-

-

¹³C NMR Spectroscopy: Carbon NMR will show a characteristic signal for the thiocarbonyl carbon (C=S) typically in the range of 175-185 ppm, along with signals for the aliphatic and aromatic carbons.[8]

Safety Precautions and Waste Disposal

Researcher safety is paramount. This synthesis involves hazardous chemicals and must be performed with appropriate engineering controls and personal protective equipment (PPE).

-

General Precautions: Conduct the entire synthesis in a well-ventilated chemical fume hood.[10] Wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[11] An emergency eyewash and shower should be readily accessible.[12]

-

Reagent-Specific Hazards:

-

Phenyl Isothiocyanate: Toxic, a lachrymator (causes tearing), and an irritant. Avoid inhalation of vapors and contact with skin and eyes.

-

Dodecylamine: Corrosive. Causes severe skin burns and eye damage.

-

Dichloromethane (DCM): A suspected carcinogen.[10] Avoid inhalation and skin contact.

-

-

Product Hazards: this compound is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[5]

-

Waste Disposal: All chemical waste, including residual solvents and reaction mixtures, must be collected in properly labeled hazardous waste containers for disposal according to institutional and local environmental regulations.[13] Do not pour any chemical waste down the drain.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Product Yield | Impure reagents; incorrect stoichiometry; insufficient reaction time. | Ensure reagents are pure and dry. Verify calculations and measurements. Monitor the reaction with TLC to confirm completion. |

| Oily or Gummy Product | Presence of impurities; incomplete solvent removal. | Ensure complete removal of DCM. Attempt recrystallization from a different solvent system (e.g., ethanol/water, hexanes/ethyl acetate). |

| Product Fails to Crystallize | Supersaturated solution; impurities inhibiting crystallization. | Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. Re-purify the crude product if necessary. |

| Broad Melting Point | Impure product. | Perform a second recrystallization to improve purity. Ensure the product is completely dry. |

Conclusion

The synthesis of this compound via the reaction of dodecylamine and phenyl isothiocyanate is a reliable and efficient method suitable for a standard organic chemistry laboratory. By understanding the underlying nucleophilic addition mechanism, researchers can better control the reaction and troubleshoot potential issues. Adherence to the detailed protocol, rigorous purification, and thorough characterization are essential for obtaining a high-purity product. Strict observance of all safety guidelines is mandatory to ensure a safe and successful experimental outcome.

References

- Vertex AI Search. (n.d.). Safety First: Essential Handling and Safety Guidelines for Thiourea.

- Chemos GmbH & Co.KG. (2023). Safety Data Sheet: thiourea.

- Redox. (2022). Safety Data Sheet Thiourea.

- New Jersey Department of Health. (n.d.). Hazard Summary: Thiourea.

- PubChem. (n.d.). This compound.

- ChemicalBook. (2023). This compound.

- Nexchem Ltd. (2022). SAFETY DATA SHEET - Thiourea.

- ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates.

- ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia.

- ChemComm. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates.

- RSC Publishing. (n.d.). A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling.

- PubMed Central. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines.

- Santa Cruz Biotechnology. (n.d.). This compound.

- PubChemLite. (n.d.). This compound (C19H32N2S).

- IJCRT.org. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.

- PubMed Central. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.

- CymitQuimica. (n.d.). TR-D048095 - this compound.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Alfa Chemistry. (n.d.). Thiourea,N-dodecyl-N'-phenyl-.

- Organic Letters. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis.

- MDPI. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential.

- PubMed Central. (n.d.). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas.

- Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis.

- Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process.

- ChemScene. (n.d.). 1-Dodecyl-3-phenylthiourea.

- ResearchGate. (2015). Synthesis and Use of Thiourea Derivative (1-Phenyl-3-Benzoyl-2-Thiourea) for Extraction of Cadmium Ion.

- Organic Syntheses. (n.d.). α-PHENYLTHIOUREA.

- YouTube. (2023). PHENYLTHIOUREA SYNTHESIS.#ncchem.

- ResearchGate. (n.d.). A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction.

- Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.

- ijaers. (n.d.). Using of some novel derivatives of thiourea for Synthesis of pharmaceutical compounds of 5- Arylidine-2-imino-4-thiazolidinones.

- Cayman Chemical. (2023). Safety Data Sheet.

- Google Patents. (n.d.). ORGANOSILICON POLYUREA COMPOSITIONS AND METHOD FOR PREPARING THE SAME.

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. ijaers.com [ijaers.com]

- 3. TR-D048095 - this compound | 63980-78-9 [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C19H32N2S | CID 2758732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chemos.de [chemos.de]

- 11. redox.com [redox.com]

- 12. nj.gov [nj.gov]

- 13. nexchem.co.uk [nexchem.co.uk]

An In-depth Technical Guide to 1-Dodecyl-3-phenyl-2-thiourea (CAS: 63980-78-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Dodecyl-3-phenyl-2-thiourea, a lipophilic thiourea derivative with significant potential in various scientific domains. While specific biological data for this compound is limited in publicly accessible literature, this document synthesizes foundational knowledge of its physicochemical properties, a validated synthesis protocol, and characterization data. Furthermore, it extrapolates potential biological activities and mechanisms of action based on extensive research into structurally related N-alkyl-N'-phenylthiourea compounds. This guide aims to serve as a foundational resource for researchers initiating studies on this molecule, providing both established data and a framework for future investigation.

Introduction: The Versatility of the Thiourea Scaffold

Thiourea and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast array of biological activities.[1][2] The core structure, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, allows for diverse substitutions, leading to a wide range of pharmacological properties. These include antimicrobial, antifungal, antiviral, anticancer, and insecticidal activities.[1][2] The lipophilic nature of this compound, conferred by the long dodecyl chain, suggests potential for enhanced membrane permeability and interaction with hydrophobic binding pockets within biological targets.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 63980-78-9 | [1][2][4] |

| Molecular Formula | C₁₉H₃₂N₂S | [1][2][4] |

| Molecular Weight | 320.54 g/mol | [1][2][4] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 68-71 °C | [4] |

| Solubility | Soluble in organic solvents | [2] |

| LogP (predicted) | 6.6 | [1] |

Synthesis and Characterization

The synthesis of 1,3-disubstituted thioureas is a well-established process in organic chemistry. The most common and efficient method involves the nucleophilic addition of a primary amine to an isothiocyanate.

Synthesis Workflow

The synthesis of this compound proceeds via the reaction of dodecylamine with phenyl isothiocyanate. The lone pair of electrons on the nitrogen atom of the dodecylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.

Sources

- 1. This compound | C19H32N2S | CID 2758732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 63980-78-9 [chemicalbook.com]

An In-depth Technical Guide to 1-Dodecyl-3-phenyl-2-thiourea: Molecular Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecyl-3-phenyl-2-thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest to the medicinal chemistry community due to their diverse and potent biological activities.[1][2] These compounds are characterized by a thiocarbonyl group flanked by two nitrogen atoms, a scaffold that allows for a multitude of substitutions, giving rise to a vast chemical space with a wide range of pharmacological properties. The core structure of thioureas, with its ability to form stable hydrogen bonds, is a key element in their interaction with biological targets such as enzymes and receptors.[3] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential therapeutic applications of this compound, offering insights for its exploration in drug discovery and development.

Physicochemical Properties and Molecular Structure

This compound, with the chemical formula C₁₉H₃₂N₂S, possesses a molecular weight of 320.54 g/mol .[4][5] Its structure features a central thiourea core with a dodecyl group and a phenyl group attached to the nitrogen atoms. The long alkyl chain imparts significant lipophilicity to the molecule, a property that can influence its pharmacokinetic profile, including membrane permeability and distribution.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₂N₂S | [4][5] |

| Molecular Weight | 320.54 g/mol | [4][5] |

| CAS Number | 63980-78-9 | [4][6] |

| IUPAC Name | 1-dodecyl-3-phenylthiourea | [6] |

| Melting Point | 68-71 °C | [7] |

| Boiling Point | 419.9 °C at 760 mmHg | [7] |

| Density | 0.999 g/cm³ | [7] |

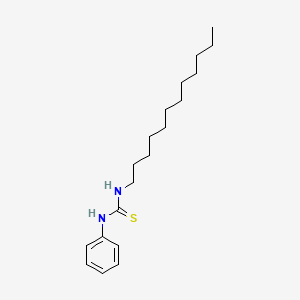

The molecular structure of this compound is depicted below:

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through several established methods for preparing unsymmetrical thioureas.[8][9] A common and efficient approach involves the reaction of phenyl isothiocyanate with dodecylamine. This nucleophilic addition reaction is typically straightforward and proceeds with high yield.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

Phenyl isothiocyanate

-

Dodecylamine

-

Anhydrous solvent (e.g., acetone, tetrahydrofuran, or dichloromethane)

-

Stirring apparatus

-

Reaction vessel

-

Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

-

In a clean, dry reaction vessel, dissolve dodecylamine (1 equivalent) in a suitable anhydrous solvent.

-

While stirring the solution at room temperature, add phenyl isothiocyanate (1 equivalent) dropwise.

-

Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield crystalline this compound.

Caption: General workflow for the synthesis of this compound.

Structural Elucidation

The molecular structure of this compound can be confirmed using a combination of spectroscopic techniques. While a crystal structure for this specific compound is not publicly available, the following methods are standard for its characterization.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the dodecyl chain (aliphatic region), the phenyl ring (aromatic region), and the N-H protons of the thiourea group. |

| ¹³C NMR | Resonances for the carbon atoms of the dodecyl chain, the phenyl ring, and the characteristic thiocarbonyl carbon (C=S). |

| FT-IR | Characteristic absorption bands for N-H stretching, C-H stretching (aliphatic and aromatic), C=S stretching, and aromatic C=C bending vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help confirm the structure. |

Publicly available spectral data for this compound can be found in databases such as PubChem, which references ¹H NMR, ¹³C NMR, and FT-IR spectra from sources like SpectraBase.[6]

Biological Activity and Potential Applications in Drug Development

While specific biological studies on this compound are limited in the public domain, the broader class of thiourea derivatives has been extensively investigated for a wide array of pharmacological activities.[1][2] This suggests that this compound is a promising candidate for biological screening.

Antimicrobial Activity

Thiourea derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][10][11] The mechanism of their antimicrobial action is often attributed to their ability to chelate metal ions essential for microbial growth or to inhibit key enzymes in microbial metabolic pathways. The lipophilic dodecyl chain in this compound may enhance its ability to penetrate microbial cell membranes, potentially leading to increased antimicrobial efficacy.

Enzyme Inhibition

Enzyme inhibition is a well-documented activity of thiourea derivatives.[12] Phenylthiourea, a closely related compound, is a known inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis.[13] Other thiourea derivatives have been shown to inhibit various enzymes, including urease and carbonic anhydrase.[12] The thiocarbonyl group is often crucial for coordinating with metal ions in the active sites of metalloenzymes. It is plausible that this compound could exhibit inhibitory activity against various enzymes, making it a target for screening in drug discovery programs for diseases where enzyme dysregulation is a key factor. For example, phenylthiourea has been identified as a competitive inhibitor of phenoloxidase.[14][15]

Anticancer Potential

Numerous studies have highlighted the anticancer properties of thiourea derivatives.[3] Their mechanisms of action are varied and can include the induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways crucial for cancer cell survival. The structural features of this compound, combining a phenyl ring and a long alkyl chain, could lead to interesting structure-activity relationships in the context of anticancer drug design.

Caption: Potential biological activities of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a molecule with a well-defined chemical structure and physicochemical properties that make it an intriguing candidate for further investigation in the field of drug discovery. While specific biological data for this compound is not extensively available, the known pharmacological profile of the broader thiourea class suggests significant potential for antimicrobial, enzyme inhibitory, and anticancer activities. The synthetic route to this compound is straightforward, allowing for its accessible production for screening and derivatization studies. Future research should focus on the comprehensive biological evaluation of this compound to elucidate its specific mechanisms of action and to explore its therapeutic potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

IJCRT.org. REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. International Journal of Creative Research Thoughts. [Link]

-

MDPI. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. [Link]

-

MDPI. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. [Link]

-

ResearchGate. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. [Link]

-

MDPI. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. [Link]

-

PubChemLite. This compound (C19H32N2S). [Link]

-

ResearchGate. Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. [Link]

-

MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

-

Organic Syntheses. α-PHENYLTHIOUREA. [Link]

-

PubMed. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. [Link]

-

ResearchGate. 1 H-NMR spectra of the thiourea derivatives. [Link]

-

ResearchGate. FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental. [Link]

-

ResearchGate. Phenylthiourea. [Link]

-

Oriental Journal of Chemistry. Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pd(II), Pt(II) and Hg(II). [Link]

-

PMC. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

-

NIST WebBook. Thiourea, N,N'-diphenyl-. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

PubChem. Diphenylthiourea. [Link]

-

PubChem. Phenylthiourea. [Link]

-

NIST WebBook. Thiourea, phenyl-. [Link]

-

PubMed. In vivo inhibition of dopamine beta-hydroxylase by 1-phenyl-3-(2-thiazolyl)-2-thiourea (U-14,624). [Link]

-

ResearchGate. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. [Link]

-

ResearchGate. 1-(2-furoyl)-3,3-(diphenyl)thiourea: Spectroscopic characterization and structural study from x-ray powder diffraction using simulated annealing. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pd(II), Pt(II) and Hg(II) – Oriental Journal of Chemistry [orientjchem.org]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C19H32N2S | CID 2758732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. ijcrt.org [ijcrt.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. benthamscience.com [benthamscience.com]

- 12. mdpi.com [mdpi.com]

- 13. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Introduction: The Versatile Therapeutic Potential of the Thiourea Scaffold

An In-Depth Technical Guide on the Core Mechanism of Action of 1-Dodecyl-3-phenyl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action for this compound has not been extensively elucidated in published literature. This guide synthesizes the known biological activities of the broader thiourea class of compounds to propose putative mechanisms and provides a comprehensive framework for their experimental investigation. All proposed mechanisms should be considered hypothetical until validated by direct experimental evidence.

Thiourea derivatives represent a class of organic compounds with the general structure (R¹R²N)(R³R⁴N)C=S. These molecules have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3][4] The presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S, the thiocarbonyl group) allows for diverse interactions with biological macromolecules, making them privileged scaffolds in drug design.[5]

The biological activities attributed to thiourea derivatives are vast and include potent enzyme inhibition, as well as antimicrobial, antiviral, anticancer, and antioxidant properties.[2][3][6][7][8][9][10][11][12][13] This guide focuses on a specific, yet understudied, member of this family: this compound. By examining the structure of this compound and the known mechanisms of related molecules, we can propose and explore its likely modes of action.

PART 1: Deconstructing this compound: Structural Insights and Mechanistic Hypotheses

The structure of this compound features a central thiourea core functionalized with two distinct substituents: a lipophilic dodecyl chain and an aromatic phenyl ring. This unique combination suggests several plausible mechanisms of action.

Hypothesis 1: Enzyme Inhibition

The phenylthiourea moiety is a common feature in many known enzyme inhibitors.[1][6] The mechanism often involves the thiocarbonyl sulfur acting as a coordinating ligand to metal ions within the enzyme's active site or the N-H groups forming hydrogen bonds with key amino acid residues.

-

Tyrosinase Inhibition: Phenylthiourea (PTU) is a well-characterized inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[14][15] The proposed mechanism involves the chelation of copper ions in the tyrosinase active site by the thiourea sulfur. Given the structural similarity, this compound is a strong candidate for a tyrosinase inhibitor. The dodecyl chain could further enhance this activity by promoting interaction with hydrophobic regions of the enzyme or facilitating passage through cell membranes to reach the melanosomes where tyrosinase is located.

-

Urease Inhibition: Thiourea derivatives are potent inhibitors of urease, a bacterial enzyme crucial for the survival of pathogens like Helicobacter pylori.[1] Inhibition is thought to occur through the interaction of the thiocarbonyl group with the nickel ions in the urease active site.

-

Other Potential Enzyme Targets: The thiourea scaffold has been implicated in the inhibition of a wide range of other enzymes, including various kinases, carbonic anhydrase, and cholinesterases.[1][6]

Hypothesis 2: Antimicrobial and Antifungal Activity via Membrane Disruption

The presence of the long, hydrophobic dodecyl chain is a strong indicator of potential antimicrobial activity. Such lipophilic tails can intercalate into and disrupt the integrity of microbial cell membranes.

-

Mechanism of Membrane Disruption: The dodecyl chain could insert into the phospholipid bilayer of bacterial or fungal cell membranes, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The phenylthiourea headgroup would remain at the membrane-water interface. This detergent-like action is a common mechanism for antimicrobial compounds with amphipathic structures. Thiourea derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12][16][17][18]

Hypothesis 3: Anticancer Activity

Numerous thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[5][9][10][19] The mechanisms are often multifactorial and can include:

-

Induction of Apoptosis: Some thiourea derivatives have been shown to induce programmed cell death in cancer cells.[10]

-

Inhibition of Signaling Pathways: Compounds similar in structure have been found to inhibit critical cancer-related pathways, such as the Wnt/β-catenin signaling pathway or targeting the K-Ras protein.[10]

-

Targeting Tumor-Specific Proteins: The versatile binding properties of the thiourea scaffold allow for the design of inhibitors that target specific proteins overexpressed in cancer cells.[9]

The combination of the phenylthiourea group, a known pharmacophore in anticancer agents, and the dodecyl chain, which could enhance cell membrane interaction and uptake, makes this compound a promising candidate for investigation as a cytotoxic agent.

PART 2: A Practical Guide to Experimental Validation

To investigate the proposed mechanisms of action for this compound, a series of well-established in vitro assays can be employed.

Section 2.1: In Vitro Enzyme Inhibition Assays

Protocol 1: Tyrosinase Inhibition Assay

This assay spectrophotometrically measures the inhibition of L-DOPA oxidation by tyrosinase.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

This compound (test compound)

-

Kojic acid (positive control)

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compound and kojic acid in DMSO.

-

In a 96-well plate, add 20 µL of various concentrations of the test compound or positive control.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of mushroom tyrosinase solution and incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution.

-

Measure the absorbance at 475 nm at regular intervals for 20 minutes.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Section 2.2: Antimicrobial Activity Assays

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound (test compound)

-

Standard antibiotic/antifungal (e.g., Gentamicin, Fluconazole)

-

96-well microplate

-

Resazurin dye (optional, for viability indication)

Procedure:

-

Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24h for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration with no turbidity.

-

Optionally, add resazurin and incubate further; a color change from blue to pink indicates viable cells.

Caption: Workflow for MIC determination by broth microdilution.

Section 2.3: In Vitro Anticancer Activity Assays

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (test compound)

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound or positive control for 24-72 hours.

-

Remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours to allow formazan crystal formation.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

PART 3: Data Interpretation and Future Perspectives

The results from these foundational assays will provide the first insights into the primary mechanism of action of this compound.

| Assay | Potential Outcome | Interpretation |

| Tyrosinase Inhibition | Low IC₅₀ value | Potent inhibitor of tyrosinase; potential as a depigmenting agent. |

| MIC Determination | Low MIC values against bacteria/fungi | Strong antimicrobial activity; likely involves membrane disruption. |

| MTT Assay | Low IC₅₀ value against cancer cells | Cytotoxic to cancer cells; warrants further investigation into the cell death pathway. |

A low IC₅₀ value in the MTT assay would necessitate follow-up studies, such as Annexin V/PI staining, to determine if cell death occurs via apoptosis or necrosis. If significant enzyme inhibition is observed, kinetic studies should be performed to understand the mode of inhibition (e.g., competitive, non-competitive). For antimicrobial activity, time-kill assays and membrane permeability studies would further elucidate the mechanism.

Conclusion

While the specific molecular targets of this compound remain to be definitively identified, its chemical structure strongly suggests a multifaceted mechanism of action. As a member of the pharmacologically rich thiourea family, it holds considerable promise as an enzyme inhibitor, an antimicrobial agent, or an anticancer compound. The experimental framework provided in this guide offers a clear and logical path for researchers to systematically investigate these possibilities, paving the way for potential therapeutic applications. The convergence of the phenylthiourea pharmacophore and a lipophilic dodecyl tail creates a molecule ripe for discovery.

References

- The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide - Benchchem.

- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - MDPI.

- Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed.

- Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors: Future Medicinal Chemistry - Taylor & Francis.

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.

- REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA - IJCRT.org.

- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv

- Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isol

- Biological Applications of Thiourea Derivatives: Detailed Review - ResearchG

- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - MDPI.

- RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY - Malaysian Journal of Analytical Sciences.

- 1-Phenyl-3-(2-thiazolyl)-2-thiourea inhibits melanogenesis via a dual-action mechanism.

- Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed.

- Novel Acyl Thiourea-Based Hydrophobic Tagging Degraders Exert Potent Anti-Influenza Activity through Two Distinct Endonuclease Polymerase Acidic-Targeted Degradation P

- Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - MDPI.

- Antimicrobial Activity of Some New Thioureides Derived From 2-(4-chlorophenoxymethyl)benzoic Acid - PubMed.

- Biological Applications of Thiourea Deriv

- Phenylthiourea as a weak activator of aryl hydrocarbon receptor inhibiting 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 transcription in zebrafish embryo - PubMed.

- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review - Semantic Scholar.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors | MDPI [mdpi.com]

- 7. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. mdpi.com [mdpi.com]

- 11. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Novel Acyl Thiourea-Based Hydrophobic Tagging Degraders Exert Potent Anti-Influenza Activity through Two Distinct Endonuclease Polymerase Acidic-Targeted Degradation Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-Phenyl-3-(2-thiazolyl)-2-thiourea inhibits melanogenesis via a dual-action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenylthiourea as a weak activator of aryl hydrocarbon receptor inhibiting 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 transcription in zebrafish embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijcrt.org [ijcrt.org]

- 17. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Predicted Biological Activity of 1-Dodecyl-3-phenyl-2-thiourea

Foreword: A Prospective Analysis

The landscape of drug discovery is perpetually in search of novel molecular scaffolds that exhibit potent and selective biological activities. Among these, thiourea derivatives have emerged as a versatile class of compounds with a wide spectrum of therapeutic potential, including antimicrobial, anticancer, and enzyme inhibitory effects.[1] This guide focuses on a specific, yet under-investigated member of this family: 1-Dodecyl-3-phenyl-2-thiourea . While direct experimental data for this compound is not extensively available in current literature, its structural attributes—a lipophilic dodecyl chain, a central thiourea core, and a phenyl ring—provide a strong foundation for predicting its biological profile.

This document serves as a prospective technical guide for researchers, scientists, and drug development professionals. It is designed to be a forward-looking analysis, providing a scientifically-grounded rationale for investigating the biological activities of this compound. The methodologies detailed herein are based on established, field-proven protocols for analogous compounds, offering a clear roadmap for future research.

Molecular Architecture and Physicochemical Properties

This compound (C₁₉H₃₂N₂S) is an N,N'-disubstituted thiourea with a molecular weight of approximately 320.54 g/mol .[2] Its structure is characterized by three key moieties that are predicted to govern its biological interactions:

-

The Phenyl Ring: The presence of an aromatic ring is a common feature in many biologically active thiourea derivatives. It can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets like enzymes and receptors.

-

The Thiourea Core (-NH-C(S)-NH-): This central scaffold is crucial for the biological activity of this class of compounds. The sulfur and nitrogen atoms can act as hydrogen bond donors and acceptors, as well as metal chelating agents, enabling interaction with a multitude of biological molecules.

-

The Dodecyl Chain (-C₁₂H₂₅): This long aliphatic chain imparts significant lipophilicity to the molecule. This property is expected to enhance the compound's ability to permeate lipid-rich biological membranes, such as bacterial cell walls and the plasma membranes of cancer cells. However, excessive lipophilicity can sometimes lead to non-specific toxicity.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₂N₂S | [3] |

| Molecular Weight | 320.54 g/mol | [2] |

| IUPAC Name | 1-dodecyl-3-phenylthiourea | [3] |

| CAS Number | 63980-78-9 | [2] |

Predicted Biological Activities and Mechanistic Rationale

Based on the extensive research on structurally related thiourea derivatives, this compound is hypothesized to exhibit a range of biological activities.

Antimicrobial and Antifungal Activity

Thiourea derivatives are well-documented for their broad-spectrum antimicrobial and antifungal properties.[4][5] The mechanism of action is often attributed to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with microbial signaling pathways.[6] The significant lipophilicity conferred by the dodecyl chain in this compound is predicted to be a key determinant of its antimicrobial efficacy, facilitating its interaction with and penetration of microbial cell membranes.

Hypothesized Mechanism of Antimicrobial Action:

Anticancer Activity

A growing body of evidence supports the anticancer potential of thiourea derivatives.[7][8] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target specific signaling pathways in various cancer cell lines.[9] The cytotoxic effects are often linked to their ability to inhibit key enzymes involved in cancer progression, such as receptor tyrosine kinases or topoisomerases. The phenyl group in this compound could play a role in binding to the active sites of such enzymes.

Potential Anticancer Workflow:

Enzyme Inhibition

Thiourea derivatives have been identified as inhibitors of various enzymes, including tyrosinase, urease, and cholinesterases.[10] The thiocarbonyl group is often implicated in coordinating with metal ions in the active sites of metalloenzymes. For instance, phenylthiourea is a known inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis.[10] It is plausible that this compound could exhibit inhibitory activity against a range of enzymes, a property that warrants thorough investigation.

Proposed Experimental Protocols

The following section provides detailed, step-by-step methodologies for evaluating the hypothesized biological activities of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate.[11]

Protocol:

-

Reactant Preparation: Dissolve phenyl isothiocyanate (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous acetone or acetonitrile).

-

Nucleophilic Addition: To the stirred solution, add dodecylamine (1 equivalent) dropwise at room temperature.

-

Reaction Monitoring: The reaction is typically exothermic. Stir the mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.[4]

Protocol:

-

Preparation of Inoculum: Grow microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight. Dilute the cultures to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium to obtain a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbes in medium) and negative (medium only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Illustrative Data Table (Hypothetical):

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 |

| Escherichia coli | ATCC 25922 | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | 64 |

| Candida albicans | ATCC 90028 | 8 |

In Vitro Cytotoxicity Assay: MTT Method

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.[8]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 human breast adenocarcinoma, HeLa human cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Illustrative Data Table (Hypothetical):

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| HeLa | Cervical Cancer | 25.8 |

| A549 | Lung Carcinoma | 18.2 |

| Vero (Normal) | Kidney Epithelial | >100 |

Concluding Remarks and Future Directions

While the biological activity of this compound remains to be experimentally validated, its chemical structure strongly suggests a promising profile as a bioactive agent. The presence of a lipophilic dodecyl chain, a versatile thiourea core, and a phenyl ring provides a compelling rationale for its investigation as a potential antimicrobial, antifungal, and anticancer compound. The experimental protocols outlined in this guide offer a robust framework for elucidating its therapeutic potential and mechanism of action. Future research should focus on the synthesis and comprehensive biological evaluation of this compound, including in vivo studies, to determine its efficacy and safety profile. Such investigations will be crucial in determining whether this compound can be developed into a valuable lead compound in the ongoing quest for novel therapeutics.

References

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available at: [Link]

-

This compound | C19H32N2S | CID 2758732 - PubChem. Available at: [Link]

-

Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Available at: [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Available at: [Link]

-

Novel acyl thiourea derivatives: Synthesis, antifungal activity, gene toxicity, drug-like and molecular docking screening. Available at: [Link]

-

Antifungal activity of acyl thiourea mixtures. Acyl thiourea... - ResearchGate. Available at: [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - ResearchGate. Available at: [Link]

-

Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Available at: [Link]

-

REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA - IJCRT.org. Available at: [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. Available at: [Link]

-

Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Available at: [Link]

-

Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pd(II), Pt(II) and Hg(II). Available at: [Link]

-

Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Available at: [Link]

-

Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education. Available at: [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Available at: [Link]

-

Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Available at: [Link]

-

Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Available at: [Link]

-

Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action. Available at: [Link]

-

Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Available at: [Link]

-

Novel acyl thiourea derivatives: Synthesis, antifungal activity, gene toxicity, drug‐like and molecular docking screening - ResearchGate. Available at: [Link]

-

Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C19H32N2S | CID 2758732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel acyl thiourea derivatives: Synthesis, antifungal activity, gene toxicity, drug-like and molecular docking screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jppres.com [jppres.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. ijcrt.org [ijcrt.org]

1-Dodecyl-3-phenyl-2-thiourea derivatives and analogs

An In-depth Technical Guide to 1-Dodecyl-3-phenyl-2-thiourea Derivatives and Analogs

Authored by a Senior Application Scientist

Abstract

The thiourea scaffold, characterized by the (R¹R²N)(R³R⁴N)C=S functional group, is a cornerstone in modern medicinal chemistry, serving as a "privileged structure" in the design of novel therapeutic agents.[1][2] These compounds exhibit a vast array of biological activities, including potent enzyme inhibition, anticancer, antimicrobial, and antioxidant effects.[3][4] This guide focuses on the specific class of this compound derivatives and their analogs. This structure uniquely combines a long, lipophilic alkyl chain (dodecyl) with a modifiable aromatic ring (phenyl), creating a pharmacophore with significant potential for targeted drug development. We will explore the synthetic methodologies, structural characterization, key biological activities, and structure-activity relationships (SAR) that define this promising class of molecules, providing researchers and drug development professionals with a comprehensive technical resource.

Synthesis and Structural Characterization

The synthesis of this compound derivatives is typically achieved through a straightforward and efficient nucleophilic addition reaction. The primary route involves the reaction of a substituted phenyl isothiocyanate with dodecylamine. The isothiocyanate provides the electrophilic carbon atom, which is readily attacked by the nucleophilic primary amine.

General Synthetic Pathway

The causality behind this experimental choice lies in the high reactivity of the isothiocyanate group (-N=C=S) towards primary amines. The reaction is often carried out in a suitable organic solvent, such as acetone or dichloromethane, and typically proceeds to completion at room temperature or with gentle reflux, yielding the desired thiourea derivative in high purity and yield.[5][6]

View Experimental Workflow Diagram

Caption: General workflow for the synthesis of this compound derivatives.

Protocol: Synthesis of 1-Dodecyl-3-(4-chlorophenyl)-2-thiourea

This protocol provides a self-validating system for synthesizing a representative derivative. The purity of the final product can be verified through melting point analysis and the spectroscopic methods outlined in the subsequent section.

Materials:

-

4-chlorophenyl isothiocyanate (1.0 eq)

-

Dodecylamine (1.0 eq)

-

Acetone (anhydrous)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Thin-Layer Chromatography (TLC) plate (Silica gel 60 F254)

-

Hexane and Ethyl Acetate for TLC mobile phase

Procedure:

-

Dissolve 4-chlorophenyl isothiocyanate (1.0 eq) in anhydrous acetone in a round-bottom flask.

-

To this stirring solution, add dodecylamine (1.0 eq) dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting materials and the appearance of a new, single spot indicates completion.

-

Once the reaction is complete, pour the mixture into ice-cold water to precipitate the solid product.

-

Filter the precipitate using a Buchner funnel, and wash thoroughly with distilled water.

-

Dry the crude product under vacuum.

-

For further purification, recrystallize the solid from a suitable solvent system, such as ethanol/water.

Structural Characterization

Confirming the identity and purity of the synthesized derivatives is critical. A combination of spectroscopic techniques provides unambiguous structural evidence.[7][8]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational bands confirm the presence of the thiourea moiety. Expect to observe N-H stretching bands in the region of 3100-3300 cm⁻¹, aromatic C-H stretching around 3000-3100 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and a characteristic C=S (thiocarbonyl) stretching band between 1200-1250 cm⁻¹.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides a proton map of the molecule. Key signals include the aliphatic protons of the dodecyl chain (a characteristic triplet for the terminal methyl group around 0.8-0.9 ppm and multiplets for the methylene groups), aromatic protons on the phenyl ring (in the 7.0-8.0 ppm region, with splitting patterns dependent on substitution), and two distinct N-H proton signals (broad singlets, often at higher chemical shifts).[6]

-

¹³C-NMR: Confirms the carbon framework. The most diagnostic signal is the thiocarbonyl carbon (C=S), which typically resonates in the downfield region of 180-190 ppm.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the correct molecular formula. The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should correspond to the calculated mass of the derivative.

Biological Activities and Mechanisms of Action

The therapeutic potential of this compound derivatives stems from their ability to interact with various biological targets. The core mechanism often involves the thiourea moiety, particularly the sulfur atom, which can coordinate with metal ions in enzyme active sites or participate in crucial hydrogen bonding interactions.[3]

Enzyme Inhibition

Thiourea derivatives are renowned for their potent inhibition of several key enzymes.[9]

-